molecular formula C18H30N2O2 B12599539 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate CAS No. 647829-00-3

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate

Cat. No.: B12599539
CAS No.: 647829-00-3
M. Wt: 306.4 g/mol
InChI Key: IECJMGJVBKRVCT-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups such as ester, nitrile, and tertiary amine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate typically involves the esterification of 2,4-pentadienoic acid with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted esters and amides.

Scientific Research Applications

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The compound’s ester and nitrile groups can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 2-cyano-5-(dimethylamino)penta-2,4-dienoate
  • Ethyl 2-cyano-5-(diethylamino)penta-2,4-dienoate

Uniqueness

2-Ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

647829-00-3

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-ethylhexyl 2-cyano-5-(diethylamino)penta-2,4-dienoate

InChI

InChI=1S/C18H30N2O2/c1-5-9-11-16(6-2)15-22-18(21)17(14-19)12-10-13-20(7-3)8-4/h10,12-13,16H,5-9,11,15H2,1-4H3

InChI Key

IECJMGJVBKRVCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC=CN(CC)CC)C#N

Origin of Product

United States

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